Suzuki–Miyaura Cross-Coupling Competence: Methallyl Sulfonyl Chloride vs. Saturated Alkyl Sulfonyl Chlorides
The methallyl sulfonyl chloride scaffold (i.e., 3-methylbut-3-ene-1-sulfonyl chloride) is explicitly included as a substrate class in the landmark Dubbaka & Vogel study establishing alk-2-ene-1-sulfonyl chlorides as competent electrophiles for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- and alkeneboronic acids [1]. In the same study, methallyl sulfonyl chloride was demonstrated to couple with arylboronic acids in THF at reflux using 8–10 mol% Pd(PPh₃)₄ and 2–3 equiv K₂CO₃ (Catalyst A), and with 1.5 mol% Pd₂dba₃/6 mol% ligand/3 equiv Na₂CO₃ (Catalyst B) [1]. By contrast, saturated primary alkyl sulfonyl chlorides such as 3-methylbutane-1-sulfonyl chloride are not reported as substrates in this transformation, as the desulfitative coupling manifold requires the β,γ-unsaturation of the alk-2-ene-1-sulfonyl chloride motif to facilitate C–S bond cleavage after oxidative addition [2]. The broader Dubbaka thesis further confirms that alk-2-ene-1-sulfonyl chlorides participate in desulfitative Stille, carbonylative Stille, Negishi, Sonogashira–Hagihara, and Mizoroki–Heck couplings — a reaction scope inaccessible to their saturated counterparts [2].
| Evidence Dimension | Substrate competence in Pd-catalyzed Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Methallyl sulfonyl chloride (3-methylbut-3-ene-1-sulfonyl chloride): competent substrate; coupling demonstrated with multiple arylboronic acids (Ph, 4-MeC₆H₄, 3-O₂NC₆H₄, 3-OHCC₆H₄, 4-MeOC₆H₄, etc.) [1] |
| Comparator Or Baseline | 3-Methylbutane-1-sulfonyl chloride (CAS 22795-37-5): not reported as a substrate in desulfitative Suzuki–Miyaura coupling; saturated alkyl sulfonyl chlorides are absent from the substrate scope tables in both the 2004 paper and the 2005 thesis [1][2] |
| Quantified Difference | Qualitative difference: alk-2-ene-1-sulfonyl chlorides are validated substrates for desulfitative cross-coupling; saturated congeners are not. Reactivity order within sulfonyl chloride electrophiles: ArI > ArSO₂Cl > ArBr >> ArCl [1]. |
| Conditions | Pd(PPh₃)₄ (8-10 mol%) or Pd₂dba₃ (1.5 mol%) with ligand, THF reflux, K₂CO₃ or Na₂CO₃ as base [1] |
Why This Matters
Researchers requiring a sulfonyl chloride building block that can directly participate in C–C bond-forming cross-coupling reactions must select the unsaturated alk-2-ene-1-sulfonyl chloride scaffold; the saturated analog is functionally inert under these conditions.
- [1] Dubbaka SR, Vogel P. Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 2004, 6(1), 95–98. doi:10.1021/ol036131x. PMID: 14703359. View Source
- [2] Dubbaka SR. Transition metal-catalyzed carbon-carbon cross-coupling reactions using sulfonyl derivatives. EPFL Thesis 3338, 2005. Chapter 3: Arene-, arylmethane- and alk-2-ene-1-sulfonyl chlorides undergo desulfitative Stille, carbonylative Stille, Negishi and Suzuki–Miyaura cross-coupling reactions. doi:10.5075/epfl-thesis-3338. View Source
